molecular formula C9H9IO3 B1587035 3-Iodo-4,5-dimethoxybenzaldehyde CAS No. 32024-15-0

3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No. B1587035
CAS RN: 32024-15-0
M. Wt: 292.07 g/mol
InChI Key: MVPNBXPAUYYZAF-UHFFFAOYSA-N
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Description

3-Iodo-4,5-dimethoxybenzaldehyde (3IDMB) is a compound of interest in the field of organic chemistry due to its potential use in a wide variety of applications. This compound is a derivative of benzaldehyde, and has been studied for its ability to act as a precursor for a variety of organic compounds. 3IDMB has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and polymers. In addition, 3IDMB has been studied for its potential use in scientific research applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Studies

  • 3-Iodo-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of various complex compounds. For example, it has been involved in the creation of racemic isochroman analogues of the michellamines (Koning, Michael, & Otterlo, 1999).
  • It's also been used in synthesizing metal complexes for optical studies, demonstrating its versatility in chemical synthesis (Mekkey, Mal, & Kadhim, 2020).

Molecular and Crystal Structure Analysis

  • The compound has found application in molecular structure analysis, particularly in studies related to isomerism and molecular electrostatic potential (Al‐Zaqri et al., 2020).
  • Research on related compounds has explored their crystal structure, providing insights into molecular interactions and arrangements (Garden et al., 2004).

Optical and Electronic Properties

  • Studies have investigated the impact of different substitutions on the optical and electronic properties of compounds similar to this compound, contributing to the understanding of its potential applications in materials science (Aguiar et al., 2022).

Synthesis of Novel Compounds

  • The compound is also instrumental in the synthesis of new chemical entities, highlighting its role in expanding the repertoire of organic chemistry (Bloomer & Gazzillo, 1989).

properties

IUPAC Name

3-iodo-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPNBXPAUYYZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380779
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32024-15-0
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32024-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4,5-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 5-iodovanillin (7 g, 25.18 mmole), potassium carbonate (8.78 g, 63.53 mmole) and iodomethane (6.43 g, 45.30 mmole) was suspended in 60 mL of DMF and stirred at room temperature for 14 hours. The reaction mixture was quenched with water and extracted with diethyl ether. The organic layer was dried over MgSO4, filtered and evaporated in vacuo to obtain a solid which was recrystallized from hexane/ethyl acetate (2:1) (6.28 g, 85.4%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred, cooled (0° C.) solution of iodovanillin (10.0 g, 35.96 mmol.) in dimethylformamide (50 mL) was added anhydrous potassium carbonate (20.0 g, 143.86 mmol.) followed by iodomethane (3.11 mL, 50.0 mmol.). The mixture was allowed to warm to ambient temperature and stir for 14 H. The mixture was poured into diethyl ether (500 mL) and washed with water (3×150 mL). The organic phase was dried over MgSO4 and concentrated under reduced pressure to afford 3-iodo-4,5-dimethoxybenzaldehyde (9.5 g) as a yellow oil which solidified upon standing and was used without further purification. ##STR80##
Name
iodovanillin
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

lodomethane (2.5 mL, 40 mmoles) was added to a mixture of 5-iodovanillin (10 g, 36 mmoles), potassium carbonate (25 g, 180 mmoles) in DMF (100 ml) and the resulting mixture was stirred at room temperature for 16 hours. The mixture was poured into water (0.5 L) and extracted with ethyl acetate (2×200 mL). The combined organic phases were washed with water (200 mL), dried over MgSO4 and evaporated in vacuo to afford 9.78 g (93%) of 3,4-dimethoxy-5-iodobenzaldehyde, m.p. 58-63° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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